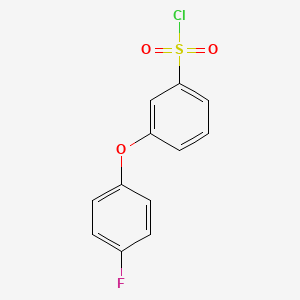

3-(4-fluorophenoxy)benzenesulfonyl Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(4-fluorophenoxy)benzenesulfonyl Chloride" is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss various benzenesulfonamide derivatives and their synthesis, which can provide insights into the chemical behavior and potential applications of related compounds. These papers explore the synthesis of different benzenesulfonamide derivatives, their molecular structures, and their potential as inhibitors for various biological targets .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is a topic of interest in several papers. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate is described, which involves the development of a method for creating a new biologically active molecule . Another paper discusses the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, providing structure-activity relationship (SAR) data and biochemical characterization . Additionally, the synthesis of new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides is reported, starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for understanding their potential as inhibitors. The X-ray crystal structure and Hirshfeld surface analysis of the synthesized compounds provide detailed information about their electronic and spatial configuration . Such analyses are essential for the rational design of new drugs and for predicting their interactions with biological targets.

Chemical Reactions Analysis

The papers describe various chemical reactions involved in the synthesis of benzenesulfonamide derivatives. For example, the transformation of 3-[18F]fluoropropyl thiocyanate to the corresponding sulfonyl chloride is discussed, which is relevant for the radiolabelling of amines . The domino process for benzyne preparation using nonafluorobutanesulfonyl fluoride is another example of a chemical reaction that leads to the generation of polysubstituted benzenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The papers provide insights into the reactivity of different benzenesulfonamide derivatives, their stability, and their inhibitory activities against various enzymes . For instance, the stability of N-(4-fluorophenyl)-3-fluoropropanesulfonamide against enzymatic degradation is investigated, which is important for its potential use in PET imaging . The cytotoxic activities and the inhibition of carbonic anhydrase by certain sulfonamides are also reported, indicating their potential for anti-tumor activity studies .

Aplicaciones Científicas De Investigación

Radiolabelling and Imaging Agents

One significant application is in the development of prosthetic agents for radiolabelling, such as 3-[18F]fluoropropanesulfonyl chloride, which has been investigated for its potential in fluorine-18 labelling. This compound was prepared and used for the synthesis of 18F-labelled sulfonamides, demonstrating utility in positron emission tomography (PET) imaging. The study highlighted systematic variations in reaction conditions to achieve satisfactory yields even with weakly nucleophilic amines, pointing towards the versatility of sulfonyl chlorides in radiopharmaceutical synthesis (Löser et al., 2013).

Catalysis and Polymerization

Another area of application is in catalysis, where magnesium complexes incorporated with sulfonate phenoxide ligands have been used as efficient catalysts for the ring-opening polymerization of ε-caprolactone and trimethylene carbonate. This research shows the influence of the electron-withdrawing trifluoromethyl group at the benzenesulfonate moiety on the Lewis acidity of Mg2+, affecting the polymerization activity. Such findings underscore the role of sulfonyl chloride derivatives in facilitating controlled polymerization processes (Chen et al., 2010).

Organic Synthesis and Chemical Transformations

In organic synthesis, o-halo-substituted benzenesulfonyl chlorides, including compounds structurally similar to 3-(4-fluorophenoxy)benzenesulfonyl chloride, have been utilized for the synthesis of annulated azolo[c][1,2,4]thiadiazine S,S-dioxides. This demonstrates the reactivity of sulfonyl chlorides in facilitating base-promoted reactions and cyclizations, leading to the creation of novel chemical structures with potential applications in drug development and materials science (Cherepakha et al., 2013).

Material Science and Epoxy Resins

Furthermore, in the field of material science, sulfonyl chlorides have been employed in the synthesis of new ferrocene-containing diamines, which were subsequently used in epoxy resins. This work illustrates the role of sulfonyl chloride derivatives in creating materials with enhanced properties, such as improved curing times and x-ray contrast for imaging applications, pointing towards their importance in the development of advanced materials (Wright et al., 2001).

Propiedades

IUPAC Name |

3-(4-fluorophenoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO3S/c13-18(15,16)12-3-1-2-11(8-12)17-10-6-4-9(14)5-7-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATHTQRFJMILKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)OC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801260255 |

Source

|

| Record name | 3-(4-Fluorophenoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885950-85-6 |

Source

|

| Record name | 3-(4-Fluorophenoxy)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-Dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1307078.png)

![5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1307080.png)

![1-(3-Fluoro-benzyl)-[1,4]diazepane](/img/structure/B1307085.png)

![N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B1307111.png)